molecular formula C19H15NO9 B161719 Afmocm CAS No. 127862-46-8

Afmocm

Cat. No. B161719
M. Wt: 401.3 g/mol
InChI Key: KDQXYCUSOMGQMS-CXHUKFPDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Afmocm, also known as 4-aminofurazan-3-carboxamide, is a synthetic compound used in scientific research. It is a member of the furazan family of compounds, which are known for their diverse biological activities. Afmocm has been used in various studies due to its unique properties and potential applications. In

Scientific Research Applications

Afmocm has been used in a variety of scientific research applications, including the study of DNA damage and repair, the development of new cancer therapies, and the investigation of neurodegenerative diseases. Afmocm has been shown to have potential as a chemotherapeutic agent, as it can induce apoptosis in cancer cells. Additionally, afmocm has been found to inhibit the activity of certain enzymes involved in DNA repair, which may make it useful in the treatment of cancer.

Mechanism Of Action

The mechanism of action of afmocm is not fully understood, but it is thought to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. Afmocm has been shown to induce ROS formation in cancer cells, leading to cell death. Additionally, afmocm has been found to inhibit the activity of certain enzymes involved in DNA repair, which may contribute to its cytotoxic effects.

Biochemical And Physiological Effects

Afmocm has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that afmocm can induce apoptosis in cancer cells, inhibit the activity of enzymes involved in DNA repair, and induce oxidative stress. In vivo studies have shown that afmocm can inhibit the growth of tumors in animal models, and may have potential as a chemotherapeutic agent.

Advantages And Limitations For Lab Experiments

Afmocm has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells, its potential as a chemotherapeutic agent, and its ability to inhibit the activity of enzymes involved in DNA repair. However, afmocm also has several limitations, including its potential toxicity and the need for experienced chemists to synthesize it.

Future Directions

There are several future directions for the study of afmocm. One potential direction is the development of new cancer therapies based on afmocm. Another potential direction is the investigation of afmocm's effects on other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of afmocm and its potential applications in scientific research.
Conclusion
In conclusion, afmocm is a synthetic compound with potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells and inhibit the activity of enzymes involved in DNA repair. While afmocm has several advantages for lab experiments, it also has limitations and potential toxicity. Further studies are needed to fully understand the mechanism of action of afmocm and its potential applications in scientific research.

Synthesis Methods

Afmocm can be synthesized using a variety of methods, including the reaction of Afmocman with ethyl chloroformate, or the reaction of Afmocman with phosgene. The synthesis of afmocm typically involves the use of hazardous chemicals, and should only be performed by experienced chemists.

properties

CAS RN

127862-46-8

Product Name

Afmocm

Molecular Formula

C19H15NO9

Molecular Weight

401.3 g/mol

IUPAC Name

2-[(E)-[(3R,7R)-3-hydroxy-11-methoxy-18-oxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-16-ylidene]amino]oxyacetic acid

InChI

InChI=1S/C19H15NO9/c1-25-10-6-11-15(19(24)4-5-26-18(19)28-11)16-14(10)8-2-3-9(13(8)17(23)29-16)20-27-7-12(21)22/h4-6,18,24H,2-3,7H2,1H3,(H,21,22)/b20-9+/t18-,19-/m1/s1

InChI Key

KDQXYCUSOMGQMS-CXHUKFPDSA-N

Isomeric SMILES

COC1=C2C3=C(/C(=N/OCC(=O)O)/CC3)C(=O)OC2=C4C(=C1)O[C@@H]5[C@]4(C=CO5)O

SMILES

COC1=C2C3=C(C(=NOCC(=O)O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O

Canonical SMILES

COC1=C2C3=C(C(=NOCC(=O)O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O

synonyms

aflatoxin M1-(O-carboxymethyl)oxime
AFMOCM

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.